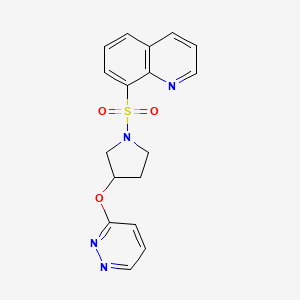
8-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline is a useful research compound. Its molecular formula is C17H16N4O3S and its molecular weight is 356.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory Applications
Research has highlighted the synthesis and evaluation of sulfonamide and sulphonyl ester derivatives of quinolines, including compounds structurally related to 8-((3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline. These derivatives have been assessed for their anti-inflammatory potential through their inhibitory effect on reactive oxygen species (ROS) produced by phagocytes in human whole blood. Among the synthesized derivatives, several compounds exhibited good to moderate anti-inflammatory activity, showcasing enhanced activity compared to standard ibuprofen in certain cases (Bano et al., 2020).
Antioxidant and Antiproliferative Effects
The incorporation of certain moieties into quinoline derivatives, as observed in the synthesis involving Groebke three-component-reaction, has shown to endow these compounds with radical-scavenging abilities and the capacity to inhibit DNA oxidation. This indicates a potential for these derivatives in antioxidant applications and as anticancer agents, particularly through their effects on DNA oxidation processes (Xi & Liu, 2015).
Antiproliferative Activity
Novel pyrrolo[3,2-f]quinoline derivatives have been synthesized and evaluated for their antiproliferative activities against a panel of cell lines, showing significant cell growth inhibitory properties. These findings suggest the potential of these compounds in cancer treatment, highlighting the importance of the structural modifications on their biological activities (Ferlin et al., 2001).
Synthetic Methodologies
In addition to the biological activities, research has also focused on developing efficient synthetic methodologies for quinoline derivatives. For example, the use of dimethyl sulfoxide in one-pot synthesis of quinoxaline derivatives showcases innovative approaches to generating N-heterocycle-fused quinoxalines, including quinoline derivatives, which could be instrumental in creating compounds with enhanced biological activities (Xie et al., 2017).
Mechanism of Action
Pyrrolidines
are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Pyridazines
, on the other hand, are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Properties
IUPAC Name |
8-(3-pyridazin-3-yloxypyrrolidin-1-yl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c22-25(23,15-6-1-4-13-5-2-9-18-17(13)15)21-11-8-14(12-21)24-16-7-3-10-19-20-16/h1-7,9-10,14H,8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEGJLYFIXSELR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(2-Methoxy-5-methylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1,3,5-trihydr oimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2531726.png)
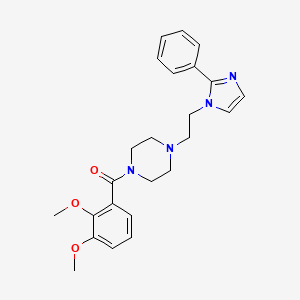
![2-(4-chlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2531728.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-N-[2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2531729.png)
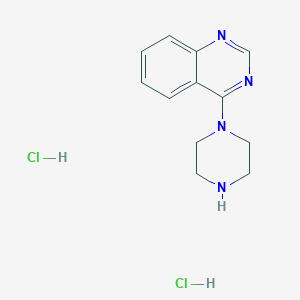
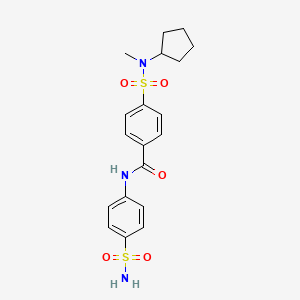
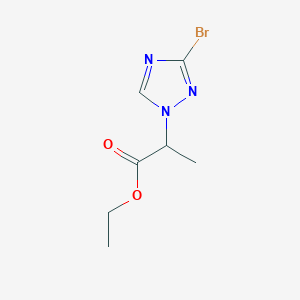
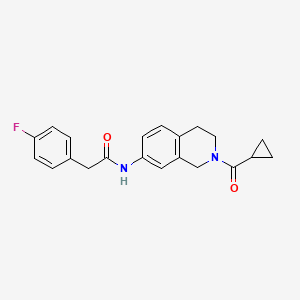


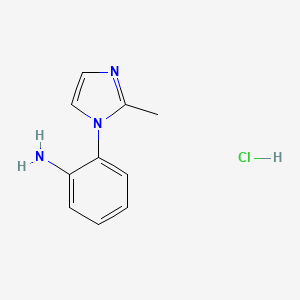
![N-(2-methoxy-5-methylphenyl)-2-(1-oxo-4-thiomorpholino-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2531747.png)
![6-(2,5-Dimethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2531748.png)
![5-((4-bromobenzyl)thio)-7-butyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2531749.png)
